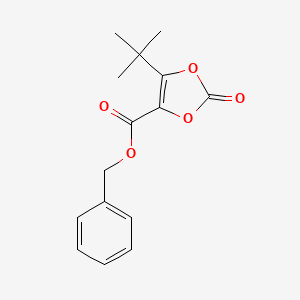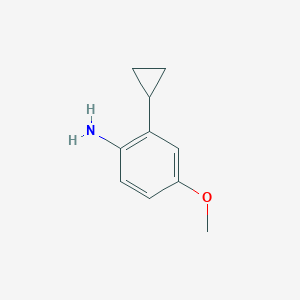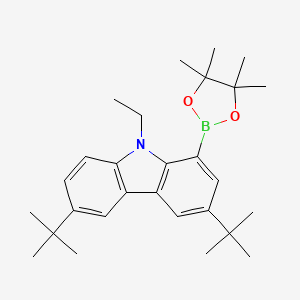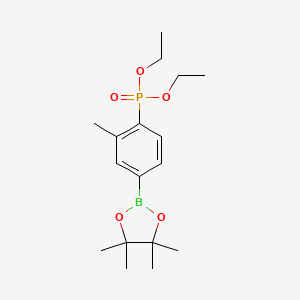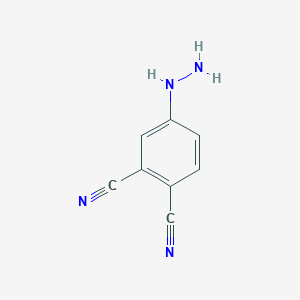
4-Hydrazinophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinophthalonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of phthalonitrile, where one of the nitrile groups is substituted with a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydrazinophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrophthalonitrile with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the hydrazinophthalonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinophthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones.
Major Products Formed
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines.
Substitution: Hydrazones and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinophthalonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydrazinophthalonitrile involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile groups can also participate in interactions with proteins and nucleic acids, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophthalonitrile: A precursor in the synthesis of 4-Hydrazinophthalonitrile.
Phthalonitrile: The parent compound, used in the synthesis of various derivatives.
4-Aminophthalonitrile: Another derivative with an amino group instead of a hydrazine group.
Uniqueness
This compound is unique due to the presence of both nitrile and hydrazine functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its role as a precursor in the synthesis of phthalocyanines make it particularly valuable in materials science and industrial applications .
Eigenschaften
Molekularformel |
C8H6N4 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-hydrazinylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-6-1-2-8(12-11)3-7(6)5-10/h1-3,12H,11H2 |
InChI-Schlüssel |
SFFFIQJCUCAIFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)


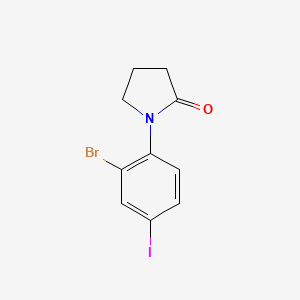


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
